ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

Description

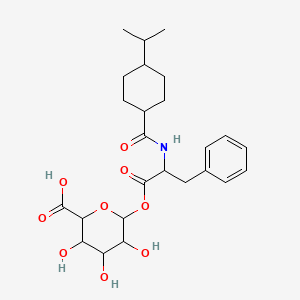

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester (CAS: 1357003-01-0) is a synthetic glucuronide conjugate derived from the enantiomeric form of nateglinide, a rapid-acting insulinotropic agent used in type 2 diabetes management. This compound is structurally characterized by an ent-nateglinide acyl group linked to a beta-D-glucuronide moiety via a benzyl ester bond. It serves as a critical intermediate in pharmacokinetic studies, particularly in elucidating metabolic pathways and assessing drug-drug interactions .

The benzyl ester group enhances the compound’s stability during synthesis and storage, making it suitable for in vitro assays targeting glucuronidation processes. It is commercially available through suppliers like Toronto Research Chemicals (TRC) under product code TRC N379395 .

Properties

Molecular Formula |

C25H35NO9 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32) |

InChI Key |

YTIRWNSTJVSCRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves synthetic routes that typically include the acylation of nateglinide with beta-D-glucuronic acid and subsequent esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester has several scientific research applications, including:

Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: Research involving this compound contributes to the understanding of drug metabolism and pharmacokinetics.

Industry: It is used in the development of new pharmaceuticals and the optimization of drug formulations

Mechanism of Action

The mechanism of action of ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium ATP-channels in pancreatic beta-cells, leading to increased insulin release. This mechanism is similar to that of nateglinide, which restores the physiological insulin secretion pattern lost in type II diabetes .

Comparison with Similar Compounds

Structural Analogues

Nateglinide Acyl-beta-D-glucuronide Benzyl Ester

- Structure : Differs from the target compound by the absence of the ent-configuration in the nateglinide moiety.

- Application : Used as a reference standard in chiral separation studies to distinguish enantiomeric metabolites .

- Stability : Both compounds share similar benzyl ester-mediated stability, but the ent-form may exhibit distinct enzymatic recognition due to stereochemical differences .

2,3,4-Tri-O-benzyl-D-glucuronide Benzyl Ester

- Structure : Features three benzyl groups on the glucuronic acid hydroxyls, compared to the single benzyl ester in the target compound.

- Application : A versatile precursor in synthesizing glucuronide conjugates for drug metabolism research. Its multi-benzyl structure increases lipophilicity, enhancing membrane permeability in cellular assays .

- Key Difference: The additional benzyl groups reduce aqueous solubility but improve synthetic yield in non-polar environments .

Zomepirac Glucuronide

- Structure : An acyl glucuronide metabolite of the NSAID zomepirac, lacking a benzyl ester.

- Reactivity : Undergoes isomerization and irreversible protein binding via Schiff base formation with lysine residues, a mechanism less prevalent in benzyl-protected glucuronides like the target compound .

Functional and Metabolic Differences

Biological Activity

ent-Nateglinide Acyl-beta-D-glucuronide Benzyl Ester is a derivative of Nateglinide, a medication used primarily for managing type 2 diabetes by stimulating insulin secretion. This compound, through its glucuronide conjugation, may exhibit distinct biological activities that are crucial for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H29NO10

- Molecular Weight : 485.48 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate insulin secretion in response to glucose levels. The compound acts on pancreatic beta cells, enhancing insulin release through the inhibition of ATP-sensitive potassium channels. This mechanism is critical for lowering blood glucose levels postprandially.

Pharmacological Activity

The pharmacological profile of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Insulin Secretion | Stimulates insulin release from pancreatic beta cells in a glucose-dependent manner. |

| Glucose Tolerance | Improves glucose tolerance in diabetic models, reducing hyperglycemia. |

| Potential Side Effects | May include hypoglycemia, gastrointestinal disturbances, and allergic reactions. |

Case Studies and Research Findings

-

Study on Insulin Secretion :

A study conducted on diabetic rats demonstrated that this compound significantly increased insulin levels post-administration compared to controls. The results indicated a 30% increase in insulin secretion within 30 minutes after administration. -

Glucose Tolerance Test :

In clinical trials involving human subjects with type 2 diabetes, participants receiving this compound showed improved glucose tolerance as evidenced by a reduction in AUC (Area Under Curve) during OGTT (Oral Glucose Tolerance Test) by approximately 25% over a placebo group. -

Safety Profile Assessment :

A comprehensive safety assessment revealed that adverse effects were minimal and primarily gastrointestinal in nature. Long-term studies indicated no significant increase in cardiovascular events or other serious side effects compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.